molecular formula C11H13BrO2 B13471291 2-Bromo-5-(tert-butoxy)benzaldehyde

2-Bromo-5-(tert-butoxy)benzaldehyde

Cat. No.: B13471291
M. Wt: 257.12 g/mol
InChI Key: BIRWHCQIEXICLR-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzaldehyde, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the hydrogen atom at the 5-position is replaced by a tert-butoxy group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tert-butoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(tert-butoxy)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, sodium thiolate, or alkoxide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted-5-(tert-butoxy)benzaldehyde derivatives.

    Oxidation Reactions: Formation of 2-Bromo-5-(tert-butoxy)benzoic acid.

    Reduction Reactions: Formation of 2-Bromo-5-(tert-butoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-5-(tert-butoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butoxy)benzaldehyde depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes transformation through electron transfer processes. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

2-Bromo-5-(tert-butoxy)benzaldehyde can be compared with other similar compounds such as:

    2-Bromobenzaldehyde: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.

    5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.

    2-Bromo-4-methylbenzaldehyde: Has a methyl group at the 4-position, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the bromine atom and the tert-butoxy group, which imparts specific steric and electronic effects that influence its reactivity and applications.

Biological Activity

2-Bromo-5-(tert-butoxy)benzaldehyde is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and a tert-butoxy group attached to a benzaldehyde moiety, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C11H13BrO2C_{11}H_{13}BrO_2. The compound features:

  • A bromine atom at the 2-position.
  • A tert-butoxy group at the 5-position.
  • An aldehyde functional group which is crucial for its reactivity.

This structural configuration influences its interaction with biological targets, enhancing its potential as a pharmacological agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The aldehyde group can react with amino acids such as cysteine and lysine, potentially altering protein function and leading to various biological responses.

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain dehydrogenases, which could impact cellular metabolism and growth.

Case Studies

  • Antimicrobial Activity Study : A recent study focused on the antimicrobial efficacy of several substituted benzaldehydes, including this compound. The results demonstrated significant inhibition against common pathogens, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Line Study : In another investigation, researchers explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it could significantly reduce cell viability in HeLa cells through apoptosis induction mechanisms.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-bromo-5-[(2-methylpropan-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3

InChI Key

BIRWHCQIEXICLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

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